The 3X FLAG Peptide is a synthetic peptide tag composed of three tandem repeats of the DYKDDDDK sequence, which is widely utilized in molecular biology for the detection and purification of proteins. This peptide is hydrophilic and consists of 22 amino acids, allowing it to interact effectively with specific antibodies, facilitating the study of proteins in various research applications. The 3X FLAG Peptide is particularly noted for its high sensitivity, capable of detecting as little as 10 femtomoles of expressed fusion protein .
The 3X FLAG Peptide is derived from the FLAG peptide system, which was initially developed for protein purification and detection. It belongs to the class of affinity tags used in recombinant protein technology. The peptide's sequence allows it to bind specifically to anti-FLAG antibodies, making it a valuable tool for researchers aiming to isolate or visualize proteins of interest .
The synthesis of the 3X FLAG Peptide can be achieved through solid-phase peptide synthesis, a widely used method that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. This technique enables precise control over the peptide sequence and length.
The synthesis typically involves:
The molecular structure of the 3X FLAG Peptide can be represented as follows:
The structure features three identical segments that contribute to its hydrophilicity and ability to form stable interactions with antibodies.
The primary chemical reaction involving the 3X FLAG Peptide is its binding to anti-FLAG antibodies. This interaction can be influenced by various factors such as pH and ionic strength.
The mechanism by which the 3X FLAG Peptide operates involves:
This process enables researchers to purify proteins efficiently while maintaining their functional integrity, making it essential for studies involving protein interactions and functions .
The 3X FLAG Peptide has numerous scientific applications:
The 3X FLAG peptide features a sophisticated tripartite motif architecture (DYKXXD) repeated three times in its primary sequence: DYKDHDG, DYKDHDI, and DYKDDDDK. This design represents a significant optimization over the single FLAG (DYKDDDDK) epitope. The core recognition sequence Asp-Tyr-Lys (DYK) is conserved across all three motifs, serving as the primary antibody interaction site for anti-FLAG antibodies (e.g., M1, M2, M5). The variable XX positions in each motif (HD in positions 1-2, HD in positions 3-4, DD in positions 5-6) introduce controlled diversity that enhances structural flexibility while maintaining epitope integrity. This deliberate variation minimizes structural homogeneity that could lead to antibody binding site occlusion [1] [3].
Biochemical analyses reveal that each motif contributes differentially to antibody binding kinetics. The C-terminal motif (DYKDDDDK) contains the canonical enterokinase cleavage site (DDDDK), while the N-terminal motifs incorporate histidine (H) and isoleucine (I) residues that facilitate hydrophobic and ionic interactions with antibody paratopes. This multi-motif arrangement creates a cooperative binding effect, where the combined binding energy of three moderate-affinity interactions surpasses that of a single high-affinity epitope-antibody pair. The resulting dissociation constant (KD) for 3X FLAG-antibody complexes reaches ≤1 nM, compared to ~100 nM for the 1X FLAG system [6] [9].
Table 1: Structural Motifs in 3X FLAG Peptide
Motif Position | Amino Acid Sequence | Key Functional Residues | Biological Role |
---|---|---|---|
N-terminal | DYKDHDG | His (H), Asp (D) | Antibody docking, charge modulation |
Middle | DYKDHDI | His (H), Ile (I) | Hydrophobic stabilization, epitope presentation |
C-terminal | DYKDDDDK | Asp-Asp-Asp-Asp (DDDD) | Enterokinase cleavage, high-affinity antibody binding |
The 3X FLAG peptide’s inter-motif linkers consist of charged amino acids (aspartate/glycine in DYKDHDG-DYKDHDI; aspartate/isoleucine in DYKDHDI-DYKDDDDK) that create an optimized electrostatic landscape. With 11 negatively charged residues (aspartic acid) and 4 positively charged residues (lysine), the peptide maintains a theoretical isoelectric point (pI) of 4.16. This strong negative charge density serves dual purposes: (1) It prevents aggregation through electrostatic repulsion between adjacent FLAG motifs, maintaining an open conformation for antibody access; (2) It complements the charge distribution in the antibody paratope, particularly for calcium-dependent antibodies like M1 that require acidic residues for coordination [2] [9].
Glycine residues act as molecular hinges between motifs, conferring conformational flexibility without introducing steric bulk. This allows the peptide to adopt a quasi-linear topology when bound to antibodies, maximizing epitope exposure. Experimental comparisons demonstrate that replacing glycine with rigid residues (e.g., proline) reduces binding avidity by >40%. Similarly, the histidine residues in the XX positions contribute to pH-dependent behavior; their protonation below pH 6.0 introduces positive charges that weaken antibody binding—a feature exploited in pH-elution purification strategies [2] [6].
Table 2: Charged Residue Distribution in FLAG Variants
Parameter | 1X FLAG | 3X FLAG | Functional Consequence |
---|---|---|---|
Total amino acids | 8 | 23 | Increased epitope density |
Negatively charged residues (Asp + Glu) | 5 | 11 | Enhanced solubility & antibody affinity |
Positively charged residues (Arg + Lys) | 2 | 4 | Counter-ion interactions |
Theoretical pI | 3.97 | 4.16 | Optimal for immunoaffinity chromatography |
Charged residues (%) | 87.5% | 65.2% | Balanced charge density |
The evolution from monovalent (1X) to multivalent (3X) FLAG tags represents a strategic response to limitations in detection sensitivity and purification efficiency. Early FLAG technology (1988) utilized the octapeptide DYKDDDDK, which provided adequate detection in Western blots but proved insufficient for immunoprecipitation and affinity purification due to moderate antibody affinity (KD ≈ 100 nM) and sensitivity to elution conditions [6] [9]. The 3X FLAG system, introduced in the late 1990s, addressed these limitations through epitope multiplication, creating a peptide with threefold higher antibody valency.
Biophysical studies confirm that 3X FLAG increases functional avidity through two mechanisms: (1) Statistical rebinding: When one epitope dissociates from an antibody paratope, adjacent epitopes rapidly rebind; (2) Reduced off-rates: Multivalent interactions exponentially decrease dissociation kinetics. This avidity effect enables applications impossible with 1X FLAG, including:
Critically, 1X FLAG peptides cannot elute 3X FLAG-tagged proteins from affinity columns due to avidity disparity—a testament to the engineered superiority of the tripartite system. The molecular weight increase from 1.0 kDa (1X) to 2.7–2.9 kDa (3X) is a strategic trade-off for gaining ~100-fold binding enhancement [1] [6] [10].
Table 3: Performance Comparison of 1X vs. 3X FLAG Systems
Performance Metric | 1X FLAG | 3X FLAG | Improvement Factor |
---|---|---|---|
Antibody dissociation constant (KD) | 100 nM | ≤1 nM | ≥100x |
Minimum detection limit (Western blot) | 10 ng | 0.5 ng | 20x |
Competitive elution efficiency | ≤30% | ≥95% | 3.2x |
Protein yield from affinity resin | 0.6–1.0 mg/mL | 1.5–2.0 mg/mL | 2x |
Recommended applications | Detection | Purification, co-IP, low-abundance targets | N/A |
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